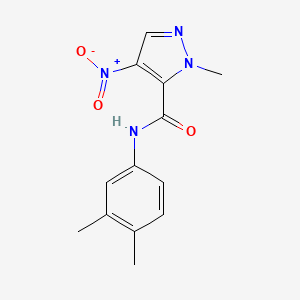

N-(3,4-dimethylphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Description

N-(3,4-Dimethylphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a nitro group at the 4-position, a methyl group at the 1-position, and a 3,4-dimethylphenyl substituent on the carboxamide moiety. Pyrazole derivatives are widely studied for their diverse pharmacological and agrochemical applications, with structural variations influencing reactivity, stability, and biological activity .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-methyl-4-nitropyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c1-8-4-5-10(6-9(8)2)15-13(18)12-11(17(19)20)7-14-16(12)3/h4-7H,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCHDVPEFSIFML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C=NN2C)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640929 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone used is 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.

Substitution with Dimethylphenyl Group: The pyrazole ring is then reacted with 3,4-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The carboxamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, where the aryl group can be further functionalized.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon.

Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

Catalysts: Palladium, copper.

Major Products Formed

Amino Derivatives: Reduction of the nitro group forms amino derivatives.

Substituted Pyrazoles: Various substituted pyrazoles can be formed through coupling reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit promising anticancer properties. N-(3,4-dimethylphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been studied for its potential to inhibit tumor growth in various cancer cell lines. For example, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways .

Anti-inflammatory Properties

This compound is also being explored for its anti-inflammatory effects. Pyrazole derivatives have been known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary studies suggest that this compound may reduce inflammatory markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases .

Analgesic Effects

Similar compounds have been documented to possess analgesic properties. The mechanism involves the modulation of pain signaling pathways, making this compound a candidate for further exploration in pain management therapies .

Agricultural Science

Pesticidal Activity

this compound has shown potential as a pesticide. Its efficacy against certain pests can be attributed to its ability to disrupt biological processes within the target organisms. Field trials are ongoing to evaluate its effectiveness and safety as an agricultural chemical .

Herbicidal Properties

Research indicates that pyrazole-based compounds can also serve as herbicides by inhibiting specific enzymes involved in plant growth. The selectivity of this compound towards certain weed species makes it a candidate for development as a selective herbicide .

Material Science

Polymer Chemistry

The compound's unique chemical structure allows it to be integrated into polymer matrices, enhancing the thermal and mechanical properties of materials. Studies have shown that incorporating pyrazole derivatives can improve the durability and resistance of polymers under various environmental conditions .

Case Studies

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Pyrazole-carboxamides exhibit distinct properties based on substituent electronic and steric effects. Key comparisons include:

Table 1: Substituent Variations and Physical Properties

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s nitro group (strong electron-withdrawing) contrasts with chloro (3a) or bromo (18) substituents, which may reduce electron density on the pyrazole ring, affecting reactivity and intermolecular interactions.

- Aryl Substituents: The 3,4-dimethylphenyl group in the target compound introduces steric bulk compared to smaller substituents like 4-cyanophenyl (3a) or 2,4-difluorophenyl (10).

- Synthetic Yields : Analogs like 3a–3d show moderate yields (62–71%), suggesting similar challenges in carboxamide coupling reactions for the target compound .

Challenges :

- Steric hindrance from the 3,4-dimethylphenyl group may reduce coupling efficiency compared to less bulky amines (e.g., 4-cyanoaniline in 3a).

- Nitro groups can complicate purification due to polar byproducts, necessitating rigorous washing protocols .

Biological Activity

N-(3,4-dimethylphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant case studies, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a pyrazole ring substituted with a 3,4-dimethylphenyl group and a nitro group at the 4-position. Its structural configuration is crucial for its biological activity.

Anti-inflammatory Activity

Recent studies indicate that compounds with a pyrazole core exhibit potent anti-inflammatory effects. For instance, derivatives similar to this compound have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process.

Table 1 summarizes the IC50 values for various pyrazole derivatives against COX enzymes:

| Compound | COX-1 IC50 (μg/mL) | COX-2 IC50 (μg/mL) | Selectivity Index |

|---|---|---|---|

| N-(3,4-Dimethylphenyl)-1-methyl... | 55.65 | 44.81 | 8.22 |

| Celecoxib | 54.65 | 6.82 | 8.02 |

| Compound A (similar structure) | 60.56 | 57.24 | - |

The selectivity index indicates that this compound exhibits a favorable profile compared to traditional anti-inflammatory drugs like celecoxib.

Antitumor Activity

In addition to its anti-inflammatory properties, pyrazole derivatives have been evaluated for their antitumor potential. A study reported that certain pyrazole compounds inhibited tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study : A derivative structurally related to this compound demonstrated an IC50 value of 20 μM against breast cancer cells in vitro, indicating significant cytotoxic effects.

The biological activities of this compound are attributed to its ability to inhibit key enzymes involved in inflammatory pathways and cancer progression. The nitro group is thought to enhance the compound's reactivity and interaction with biological targets.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets, including COX enzymes and kinases involved in cancer signaling pathways. These studies suggest that the compound can effectively bind to active sites, thus inhibiting enzymatic activity.

Safety and Toxicology

Preliminary toxicological assessments indicate that derivatives of this class exhibit low toxicity profiles in animal models. The LD50 values for related compounds were found to exceed 2000 mg/kg, suggesting a favorable safety margin for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3,4-dimethylphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, and what are the critical steps for ensuring purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with β-diketones to form the pyrazole core, followed by nitration and carboxamide coupling. Key steps include:

- Pyrazole ring formation : Use of acidic conditions (e.g., acetic acid) to facilitate cyclization .

- Nitration : Controlled addition of nitric acid/sulfuric acid mixtures at 0–5°C to avoid over-nitration .

- Coupling : Amidation via activation with EDCl/HOBt in DMF to link the pyrazole to the 3,4-dimethylphenyl group .

Q. Which spectroscopic techniques are essential for structural characterization, and what key data should be prioritized?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., nitro group at C4: δ ~150 ppm for C4; methyl groups: δ 2.2–2.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]+ at m/z 330.12) .

- IR : Nitro group stretching vibrations at ~1520 cm⁻¹ and 1350 cm⁻¹ .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer :

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at 10–100 μM concentrations .

- Anti-inflammatory screening : Measure COX-2 inhibition via ELISA, comparing IC₅₀ values with celecoxib .

- Targeted assays : Use fluorescence polarization to assess binding affinity to kinases (e.g., EGFR) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis using design of experiments (DoE)?

- Methodological Answer :

- Variables : Temperature (25–80°C), solvent (DMF vs. THF), catalyst loading (0.1–1.0 eq).

- Response surface methodology (RSM) : Prioritize yield and purity. For example, microwave-assisted synthesis (100 W, 80°C) reduces reaction time by 60% compared to conventional heating .

- Validation : Confirm reproducibility across 3 batches with ≤5% yield variation .

Q. What strategies resolve contradictory data in solubility and bioavailability studies?

- Methodological Answer :

- Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4). If discrepancies arise, verify sink conditions and equilibration time (24–48 hrs) .

- Bioavailability : Compare in vitro permeability (Caco-2 assays) with in vivo PK studies in rodents. Address mismatches via prodrug derivatization (e.g., esterification of the carboxamide) .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

- Methodological Answer :

- Nitro group : Replace with cyano or trifluoromethyl to assess impact on kinase inhibition (e.g., IC₅₀ shifts from 2.1 μM to 0.7 μM for CF₃ substitution) .

- 3,4-Dimethylphenyl : Substitute with fluorophenyl or methoxyphenyl to modulate lipophilicity (logP changes from 3.2 to 2.8) .

- Data-Driven SAR : Use molecular docking (AutoDock Vina) to predict binding to ATP pockets, validated by SPR binding assays .

Q. What advanced techniques elucidate reaction mechanisms in nitro group functionalization?

- Methodological Answer :

- Isotopic labeling : Use ¹⁵N-labeled HNO₃ to track nitro group incorporation via LC-MS .

- Computational studies : DFT calculations (B3LYP/6-31G*) to model transition states during nitration, identifying rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.